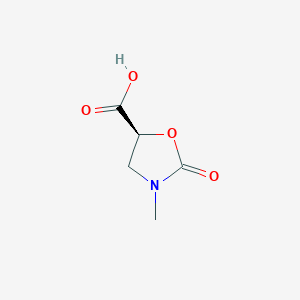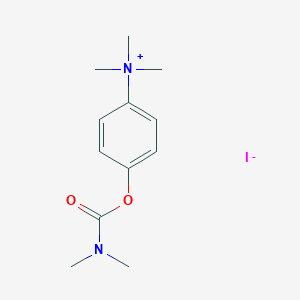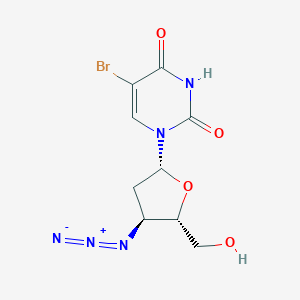
lithium;4-tert-butyl-2H-1,3-thiazol-2-ide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;4-tert-butyl-2H-1,3-thiazol-2-ide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of lithium, which is a widely used element in various industries. The synthesis method of lithium;4-tert-butyl-2H-1,3-thiazol-2-ide is relatively simple, and it has been used in numerous scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential future applications.
Mecanismo De Acción
The mechanism of action of lithium;4-tert-butyl-2H-1,3-thiazol-2-ide is not fully understood, but it is believed to involve the inhibition of enzymes involved in cellular signaling pathways. This inhibition can lead to changes in gene expression and protein synthesis, which can ultimately affect cellular processes such as cell growth and differentiation.
Biochemical and Physiological Effects:
Lithium;4-tert-butyl-2H-1,3-thiazol-2-ide has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent. Additionally, lithium;4-tert-butyl-2H-1,3-thiazol-2-ide has been shown to protect against oxidative stress and inflammation, which are implicated in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using lithium;4-tert-butyl-2H-1,3-thiazol-2-ide in lab experiments include its ease of synthesis, its solubility in water and organic solvents, and its potential applications in various scientific fields. However, the limitations of using lithium;4-tert-butyl-2H-1,3-thiazol-2-ide include its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
Direcciones Futuras
There are several potential future directions for research involving lithium;4-tert-butyl-2H-1,3-thiazol-2-ide. These include investigating its potential as a treatment for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease, as well as its potential as an anticancer agent. Additionally, further research is needed to fully understand its mechanism of action and potential applications in other scientific fields.
In conclusion, lithium;4-tert-butyl-2H-1,3-thiazol-2-ide is a chemical compound that has gained significant attention in scientific research due to its unique properties. Its synthesis method is relatively simple, and it has been used in numerous scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential future applications. While there are limitations to using lithium;4-tert-butyl-2H-1,3-thiazol-2-ide in lab experiments, its potential applications in various scientific fields make it an important compound for further research.
Métodos De Síntesis
The synthesis method of lithium;4-tert-butyl-2H-1,3-thiazol-2-ide involves the reaction of lithium with 4-tert-butyl-2H-1,3-thiazol-2-ide. This reaction produces a white crystalline powder that is soluble in water and organic solvents. The purity of the compound can be improved by recrystallization and chromatography.
Aplicaciones Científicas De Investigación
Lithium;4-tert-butyl-2H-1,3-thiazol-2-ide has been extensively studied for its potential applications in various scientific fields. It has been used as a catalyst in organic synthesis, as a fluorescence probe for the detection of metal ions, and as a reagent in analytical chemistry. Additionally, lithium;4-tert-butyl-2H-1,3-thiazol-2-ide has been investigated for its potential applications in medicine, including its use as a potential anticancer agent and as a treatment for neurodegenerative disorders.
Propiedades
Número CAS |
107531-44-2 |
|---|---|
Fórmula molecular |
C7H10LiNS |
Peso molecular |
147.2 g/mol |
Nombre IUPAC |
lithium;4-tert-butyl-2H-1,3-thiazol-2-ide |
InChI |
InChI=1S/C7H10NS.Li/c1-7(2,3)6-4-9-5-8-6;/h4H,1-3H3;/q-1;+1 |
Clave InChI |
OCZQDMSWWOJWSH-UHFFFAOYSA-N |
SMILES |
[Li+].CC(C)(C)C1=CS[C-]=N1 |
SMILES canónico |
[Li+].CC(C)(C)C1=CS[C-]=N1 |
Sinónimos |
Lithium, [4-(1,1-dimethylethyl)-2-thiazolyl]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



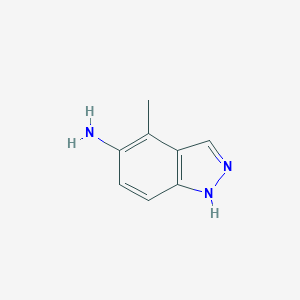
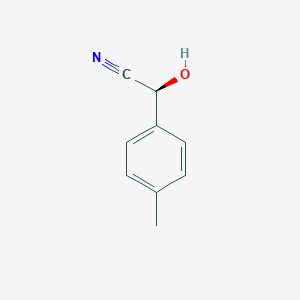
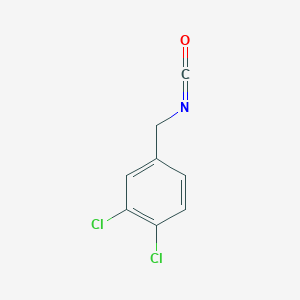


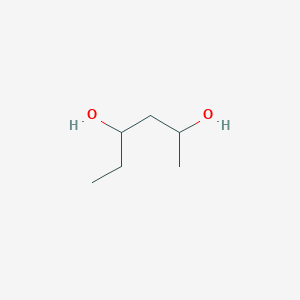
![7-Chloro-9-methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one](/img/structure/B33564.png)

